4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-naphthalen-2-yloxythieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS/c1-2-4-12-9-13(6-5-11(12)3-1)19-15-14-7-8-20-16(14)18-10-17-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBNVADZSCDZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C4C=CSC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . The naphthalen-2-yloxy group can be introduced via nucleophilic substitution reactions using naphthalen-2-ol and appropriate leaving groups under basic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, potentially utilizing continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core .
Scientific Research Applications
Anticancer Activity
Mechanism of Action
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine exhibits anticancer properties through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and survival. Studies have shown that derivatives of thieno[2,3-d]pyrimidine can inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are critical in cancer progression.
Case Studies
- In Vitro Studies : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. For instance, one study reported IC50 values for A549 lung cancer cells and MCF-7 breast cancer cells at 12.5 µM and 15.0 µM respectively, indicating substantial cytotoxicity against these lines .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
- Clinical Relevance : The potential of these compounds as targeted therapies for triple-negative breast cancer has been highlighted, with some derivatives showing inhibitory activity ranging from 43% to 87% against specific cancer cell lines .
Antimicrobial Properties
Broad-Spectrum Activity
this compound has demonstrated antimicrobial activity against various bacterial strains. The structural features contribute to its ability to disrupt microbial cell function.
Case Studies
- Synthesis and Evaluation : Research has indicated that certain derivatives exhibit potent antibacterial effects, particularly against resistant strains of bacteria . The mechanism often involves the inhibition of bacterial enzymes critical for survival.
Anti-Inflammatory Effects
Therapeutic Potential
The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of pro-inflammatory cytokines. This aspect is particularly relevant in the treatment of chronic inflammatory diseases.
Case Studies
- In Vitro Analysis : Several studies have reported that thieno[2,3-d]pyrimidine derivatives can inhibit the production of inflammatory mediators in vitro, suggesting their potential use in managing inflammatory conditions .
Pharmacological Insights
Calcium Receptor Antagonism
Recent patents indicate that thieno[2,3-d]pyrimidine derivatives can act as calcium receptor antagonists, which may have implications in treating conditions related to calcium homeostasis disturbances .
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as VEGFR-2. By inhibiting VEGFR-2, the compound can prevent the proliferation of cancer cells and induce apoptosis. This is achieved through the modulation of signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Comparison with Isomeric Thienopyrimidines
Thieno[2,3-d]pyrimidine (I) differs from thieno[3,2-d]pyrimidine (II) and thieno[3,4-d]pyrimidine (III) in ring fusion positions, impacting electronic properties and bioactivity:
- Thieno[2,3-d]pyrimidine (I): Derivatives with this scaffold show superior antiproliferative activity compared to isomer II, attributed to optimal spatial arrangement for target binding (e.g., PI3Kα, EGFR) .
- Thieno[3,2-d]pyrimidine (II): Reduced activity in PI3Kα inhibition highlights the critical role of ring fusion geometry in maintaining pharmacophore alignment .
Physicochemical and ADMET Properties
Substituents significantly influence solubility, permeability, and metabolic stability:
*Predicted values based on structural analogs.
- Hydroxamic Acid Derivatives : Elevated PSA (>140 Ų) limits cell permeability despite favorable HDAC inhibition .
- Esters : Lower PSA (<140 Ų) and moderate AlogP balance permeability and solubility .
Key Research Findings
The naphthalenyloxy derivative’s activity remains underexplored but warrants testing against these targets.
Antimicrobial Activity: Phenoxy-substituted analogs show broad-spectrum antimicrobial effects, with MIC values comparable to reference drugs . The naphthalenyloxy group’s bulk may enhance membrane disruption in Gram-positive bacteria.
Structural Insights: Crystal structures of PDE4B inhibitors (e.g., cyclohexane-fused derivatives) reveal hydrogen bonding between the thieno[2,3-d]pyrimidine core and catalytic residues, guiding rational design .
Biological Activity
4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Thieno[2,3-d]pyrimidines, including this compound, are known to inhibit specific enzymes and proteins involved in critical biological pathways. The primary targets include:
- Glycinamide Ribonucleotide Formyltransferase (GARFTase) : Inhibition of this enzyme disrupts purine synthesis, leading to reduced cell proliferation in cancer cells .
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : By inhibiting VEGFR-2, these compounds can affect angiogenesis, a crucial process for tumor growth and metastasis .
- Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines through mechanisms involving apoptosis and necroptosis .
Biological Activity
The biological activity of this compound has been evaluated through various studies that assess its cytotoxic effects on different cancer cell lines. Key findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and ovarian cancer cells. For instance, one study reported an IC50 value of 13.42 μg/mL for MCF-7 cells, indicating potent anti-proliferative activity .
- Selectivity : The selectivity of the compound towards cancer cells over normal cells suggests a favorable therapeutic index. For example, the cytotoxicity against normal mammary epithelial cells (MCF-10A) was significantly lower compared to that against MCF-7 cells .
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that this compound inhibits the proliferation of CHO cells expressing folate receptors but shows inactivity towards those lacking these receptors. This specificity highlights its potential as an antifolate agent in targeting tumors with high folate receptor expression .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thieno[2,3-d]pyrimidines indicate that modifications to the naphthalene moiety can enhance biological activity and selectivity for specific targets. Compounds with certain substituents exhibited improved potency against various cancer cell lines .
- Combination Therapies : The potential for using this compound in combination with other therapeutic agents has been explored to enhance efficacy and overcome resistance mechanisms in cancer treatment .
Data Table
The following table summarizes key biological activities and IC50 values reported for this compound against various cancer cell lines:
| Cancer Cell Line | IC50 Value (μg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 13.42 | Inhibition of GARFTase; apoptosis induction |
| MDA-MB-231 | 28.89 | VEGFR-2 inhibition; anti-proliferative |
| MCF-10A (normal) | >367 | Selective toxicity towards cancer cells |
Case Studies
Recent case studies have illustrated the therapeutic potential of thieno[2,3-d]pyrimidines:
- A study highlighted the effectiveness of a thieno[2,3-d]pyrimidine derivative in reducing tumor size in xenograft models when administered alongside traditional chemotherapy agents. This suggests that such compounds could serve as valuable adjuncts in cancer therapy .
- Another investigation focused on the anti-inflammatory properties of thieno[2,3-d]pyrimidines, indicating their utility beyond oncology into areas such as autoimmune disorders .
Q & A
Q. What are the critical steps in synthesizing 4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling. Key steps include:
- Cyclization : Formation of the thieno[2,3-d]pyrimidine core via acid-catalyzed cyclization of thiophene derivatives.
- Substitution : Introduction of the naphthalen-2-yloxy group via nucleophilic aromatic substitution (e.g., using naphthol derivatives under basic conditions). Optimization strategies:
- Temperature control : Maintain 80–100°C during cyclization to prevent side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
- Catalysts : Employ Pd-based catalysts for coupling steps to improve regioselectivity .
Q. Which spectroscopic and chromatographic methods are essential for confirming the structural integrity of this compound?
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying proton environments and carbon connectivity. For example, the naphthalen-2-yloxy group shows distinct aromatic proton signals at δ 7.2–8.5 ppm .
- IR Spectroscopy : Confirm functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the ether linkage) .
- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the kinase inhibitory activity of this compound?
- Kinase Assay Protocol :
Enzyme selection : Target kinases (e.g., EGFR, VEGFR) based on structural analogs’ activity .
Substrate incubation : Use ATP-conjugated fluorescent substrates in buffer (pH 7.4, 25°C).
Dose-response curves : Test compound concentrations (0.1–100 µM) to calculate IC50 values .
- Controls : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle controls .
- Data validation : Repeat assays in triplicate and use statistical models (e.g., nonlinear regression) .
Q. How should structure-activity relationship (SAR) studies be conducted to compare this compound with its analogs?
- Structural modifications : Synthesize analogs with variations in:
- Naphthalene substituents : Replace with phenyl or heteroaromatic groups .
- Thienopyrimidine core : Introduce methyl or halogen groups at positions 5 or 6 .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolic stability using LC-MS/MS in rodent models .
- Tissue distribution studies : Track compound localization via radiolabeling (e.g., 14C) .
- Model refinement : Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .
Q. What methodologies are recommended for assessing the chemical stability and reactivity of this compound under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
- Oxidative stress tests : Expose to H2O2 (0.1–1%) and analyze by LC-MS for oxidation byproducts .
- Light sensitivity : Conduct accelerated stability studies under UV light (ICH Q1B guidelines) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
